molecular formula C22H14FN3O2 B3139853 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate CAS No. 477857-38-8

4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate

Cat. No. B3139853
CAS RN: 477857-38-8
M. Wt: 371.4 g/mol
InChI Key: XJKMZWCBBJZJJO-UHFFFAOYSA-N
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Description

4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate (4-PFP) is an organic compound with a wide range of applications in the scientific field. It is a derivative of the pyrimidine ring and consists of a pyridine ring connected to a phenyl ring with a fluorobenzene carboxylate group. 4-PFP has been used in numerous scientific studies due to its unique properties, including its ability to act as a proton acceptor, its high solubility in both aqueous and organic solvents, and its low toxicity. This compound has been studied for its potential applications in biochemistry, physiology, and pharmacology, as well as its ability to act as a catalyst for various reactions.

Scientific Research Applications

1. Aldose Reductase Inhibition and Antioxidant Properties

Pyrido[1,2-a]pyrimidin-4-one derivatives, which are structurally related to 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate, have been shown to act as aldose reductase inhibitors. These compounds exhibit micromolar/submicromolar range activity and possess significant antioxidant properties (La Motta et al., 2007).

2. Synthesis and Characterization of Organosoluble Polyimides

A novel aromatic diamine monomer, structurally related to this compound, was synthesized and used to create polyimides. These polymers exhibited high thermal stability, good solubility in common organic solvents, and excellent hydrophobicity, suggesting applications in materials science (Huang et al., 2017).

3. Potential in Anticancer Agents

Fluorinated coumarin-pyrimidine hybrids, which include structural elements similar to this compound, have been synthesized and evaluated for their anticancer activity. These compounds showed significant cytotoxicity against human cancer cell lines, suggesting potential as anticancer agents (Hosamani et al., 2015).

4. Nonlinear Optical Properties

Pyrimidine derivatives, including those structurally related to this compound, have been studied for their nonlinear optical properties. These compounds demonstrate potential applications in nonlinear optics and optoelectronics due to their significant nonlinear optical behavior (Hussain et al., 2020).

properties

IUPAC Name

[4-(4-pyridin-2-ylpyrimidin-2-yl)phenyl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN3O2/c23-17-8-4-16(5-9-17)22(27)28-18-10-6-15(7-11-18)21-25-14-12-20(26-21)19-3-1-2-13-24-19/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKMZWCBBJZJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101199350
Record name 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101199350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

477857-38-8
Record name 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477857-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101199350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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